molecular formula C18H22N8O6S B2587653 N-{[N'-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-4-(piperidine-1-sulfonyl)benzamide CAS No. 450346-19-7

N-{[N'-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-4-(piperidine-1-sulfonyl)benzamide

Cat. No.: B2587653
CAS No.: 450346-19-7
M. Wt: 478.48
InChI Key: YWCSOIZKWVKVKZ-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with amino and nitro groups, a hydrazinecarbonyl linker, and a 4-(piperidine-1-sulfonyl)benzamide moiety. Its synthesis likely involves multi-step reactions, including coupling of hydrazine derivatives with activated carbonyl intermediates.

Properties

IUPAC Name

N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8O6S/c19-16-15(26(29)30)17(22-11-21-16)24-23-14(27)10-20-18(28)12-4-6-13(7-5-12)33(31,32)25-8-2-1-3-9-25/h4-7,11H,1-3,8-10H2,(H,20,28)(H,23,27)(H3,19,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWCSOIZKWVKVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)NNC3=NC=NC(=C3[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[N’-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions.

    Nitration and Amination: The pyrimidine ring is then nitrated using nitric acid, followed by reduction to introduce the amino group.

    Hydrazinecarbonylation: The amino-nitropyrimidine is reacted with hydrazine and a carbonyl source to form the hydrazinecarbonyl group.

    Sulfonylation and Benzamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[N’-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-4-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated solvents, catalysts like palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-{[N’-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-4-(piperidine-1-sulfonyl)benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues from

Compounds 6b–6f () share a sulfamoylbenzoyl-piperidine backbone but differ in substituents. Key comparisons include:

  • Nitro vs. Chloro Substituents : Compound 6b (4-nitrophenyl) has a melting point of 236–237°C and 85% yield, whereas 6d–6f (chlorophenyl derivatives) exhibit higher yields (e.g., 98% for 6d ) but lower melting points (209–223°C) . The electron-withdrawing nitro group in the target compound may reduce synthetic yield compared to chloro derivatives but improve thermal stability.
  • Mass Spectrometry : The target compound’s molecular weight can be inferred to exceed 500 Da (similar to 6b , m/z 507 [M+H]+), but its nitro-pyrimidine core may result in distinct fragmentation patterns .

Pyridine/Pyrimidine Derivatives from and

  • Pyridine vs. Pyrimidine Cores : Compounds 8b–8e () feature pyridine rings with acetamide substituents, yielding molecular weights of 458–538 Da. The target compound’s pyrimidine core introduces additional nitrogen atoms, likely increasing polarity and hydrogen-bonding capacity compared to pyridine analogues .
  • Crystal Structure Insights : The pyrimidine derivative in includes a fluorophenyl group, suggesting that halogenation enhances crystallinity. The target compound’s nitro group may similarly stabilize crystal packing .

Functional Group Variations

  • Hydrazinecarbonyl vs. Thioamide/Acetamide Linkers : Compounds in use thioamide linkers (e.g., 6b–6f ), while features acetamide groups (e.g., 8b ). The hydrazinecarbonyl group in the target compound may confer unique chelation properties or metabolic stability .
  • Piperidine vs. Piperazine : ’s compound includes a piperazine ring, which is more basic than piperidine due to additional nitrogen. The target compound’s piperidine-sulfonyl group may reduce basicity, affecting solubility and membrane permeability .

Inferred Bioactivity

  • Antimicrobial Activity : Sulfonamide and nitro groups (common in sulfa drugs and nitrofurans) imply possible antibacterial effects. Chlorophenyl derivatives (e.g., 6d–6f ) may exhibit broader-spectrum activity due to lipophilic substituents .
  • Kinetic Solubility : The piperidine-sulfonyl group in the target compound may enhance aqueous solubility compared to trifluoromethyl or methoxy-substituted analogues (e.g., 8c–8d ) .

Data Tables

Table 1: Comparison of Key Physical Properties

Compound Core Structure Substituent Yield (%) Melting Point (°C) Molecular Weight (Da)
Target Compound Pyrimidine Nitro, Piperidine N/A N/A ~550 (estimated)
6b () Benzamide 4-Nitrophenyl 85 236–237 507
6d () Benzamide 2-Chlorophenyl 98 209–210 497
8b () Pyridine Trifluoromethyl N/A 241–242 530

Table 2: Functional Group Impact

Functional Group Example Compound Effect on Properties
Nitro (pyrimidine) Target Compound Increases electrophilicity, thermal stability
Chlorophenyl (benzamide) 6d Enhances synthetic yield, lipophilicity
Trifluoromethyl (pyridine) 8b Improves metabolic stability, hydrophobicity

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